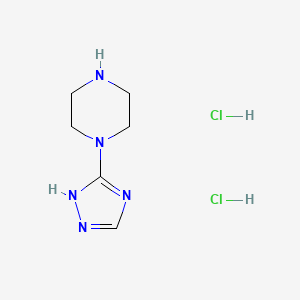

1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride” is a chemical compound with the IUPAC name 1-(1H-1,2,4-triazol-3-yl)piperazine dihydrochloride . It has a molecular weight of 226.11 . The molecular formula is C6H11N5.2ClH .

Molecular Structure Analysis

The InChI code for the compound is 1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H . The average mass is 153.185 Da and the monoisotopic mass is 153.101440 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the searched resources.Applications De Recherche Scientifique

Antifungal Agents

This compound is used as a starting material in the synthesis of antifungal agents due to its triazole moiety, which is known for its antifungal properties .

Anticancer Drugs

Substituted triazoles have been shown to exhibit antiproliferative effects against various cancer cell lines, making them valuable in the development of anticancer drugs .

Cardiovascular Enzyme Inhibitors

In medicinal chemistry, triazole derivatives are used to synthesize enzyme inhibitors related to cardiovascular diseases .

Herbicides

In agricultural chemistry, this compound can be utilized to create herbicides that control or eliminate unwanted vegetation .

Fungicides

The triazole ring is also instrumental in the synthesis of fungicides used to protect crops from fungal infections .

Insecticides

Additionally, it serves as a precursor in the production of insecticides that help manage pest populations in agriculture .

Orientations Futures

The future directions for research on 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride could include further exploration of its synthesis methods, detailed investigation of its physical and chemical properties, and comprehensive evaluation of its biological activities and potential applications. Given the promising results of related 1,2,4-triazole derivatives in anticancer studies , it would be interesting to explore the potential of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride in this area. Further safety and toxicity studies are also warranted to ensure its safe use.

Mécanisme D'action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride involves interaction with its targets, leading to changes at the molecular level. The compound binds to the active site of enzymes, potentially altering their function . .

Biochemical Pathways

Given its potential interaction with enzymes, it can be inferred that the compound may influence various biochemical pathways depending on the specific enzymes it interacts with .

Result of Action

Compounds with a similar triazole moiety have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity.

Propriétés

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPQQKAKFFTFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)

![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)

![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)

![6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2967247.png)